molecular formula C12H8N2O4 B12078310 1,1'-Biphenyl, 2,3'-dinitro- CAS No. 7391-72-2

1,1'-Biphenyl, 2,3'-dinitro-

Cat. No.: B12078310
CAS No.: 7391-72-2
M. Wt: 244.20 g/mol
InChI Key: FMHCZXFBIPODBJ-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 2,3'-dinitro- is a nitro-substituted biphenyl derivative characterized by two nitro (-NO₂) groups at the 2 and 3' positions of the biphenyl backbone. Nitro groups are electron-withdrawing, influencing electronic distribution, reactivity, and intermolecular interactions. Such compounds are of interest in materials science, explosives, and synthetic chemistry due to their polarity and stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7391-72-2

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

1-nitro-2-(3-nitrophenyl)benzene

InChI

InChI=1S/C12H8N2O4/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H

InChI Key

FMHCZXFBIPODBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The Ullmann coupling reaction is the most widely documented method for synthesizing nitro-substituted biphenyl derivatives. This copper-catalyzed coupling facilitates the formation of carbon-carbon bonds between aryl halides. For 1,1'-biphenyl, 2,3'-dinitro-, the reaction typically involves:

  • Starting Materials : 1-Iodo-2-nitrobenzene and 1-bromo-3-nitrobenzene.

  • Catalyst : Copper powder (2.5 equiv relative to substrate).

  • Solvent : Dimethylformamide (DMF) or solvent-free conditions.

  • Temperature : 120–140°C under inert atmosphere.

The mechanism proceeds via oxidative addition of aryl halides to copper, followed by reductive elimination to form the biphenyl backbone.

Table 1: Ullmann Coupling Parameters for 2,3'-Dinitrobiphenyl

ParameterOptimal ConditionImpact on Yield
Catalyst Loading2.5 equiv Cu powderMaximizes coupling efficiency
SolventDry DMFEnhances solubility
Reaction Time24–48 hoursBalances conversion vs. side reactions
Temperature130°CAccelerates kinetics

Yields under these conditions range from 45–70%, with purity confirmed via HPLC (>95%).

Solvent-Free Modifications

Recent advancements emphasize solvent-free Ullmann coupling to reduce environmental impact. A representative protocol involves:

  • Grinding 1-iodo-2-nitrobenzene (1.0 equiv) and 1-bromo-3-nitrobenzene (1.05 equiv) with copper powder (2.5 equiv).

  • Heating the mixture at 135°C for 36 hours under argon.

  • Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1).

This method achieves comparable yields (50–65%) while eliminating solvent waste.

Directed Nitration of Biphenyl Precursors

Regioselective Nitration Challenges

Direct nitration of biphenyl faces significant regioselectivity issues due to competing para/meta orientation effects. To favor 2,3'-substitution, a two-step strategy is employed:

  • Protection of One Ring : Introduce a methoxy group at the 2'-position via Friedel-Crafts alkylation.

  • Nitration : Treat with fuming HNO₃/H₂SO₄ at 0°C to install nitro groups at the 2- and 3'-positions.

Table 2: Nitration Conditions and Outcomes

StepReagentsTemperatureYield (%)
Methoxy ProtectionMeOH, BF₃·Et₂O50°C82
Directed NitrationHNO₃ (90%), H₂SO₄0°C58

This approach mitigates over-nitration but requires careful stoichiometric control to avoid byproducts like 2,4'-dinitro derivatives.

Catalytic Innovations and Ligand Design

Palladium-Catalyzed Cross-Coupling

Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings for asymmetric biphenyl synthesis. A representative pathway:

  • Couple 2-nitrobenzene boronic acid with 3-nitroiodobenzene.

  • Use K₂CO₃ as base in toluene/water (3:1) at 80°C.

This method achieves 60–68% yield but demands rigorous exclusion of oxygen.

Copper-Nanoparticle Catalysis

Nanoscale copper catalysts (CuNPs, 10–15 nm diameter) enhance Ullmann coupling efficiency:

  • Reaction Time : Reduced to 12 hours.

  • Yield Improvement : 75–80% (vs. 50–65% with bulk copper).

  • Reusability : Catalysts retain activity for 3 cycles.

Characterization via TEM confirms nanoparticle integrity post-reaction.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis adopts continuous flow reactors to improve heat/mass transfer:

  • Residence Time : 30 minutes at 150°C.

  • Throughput : 5 kg/day using 10 L reactor volume.

  • Purity : >99% by GC-MS after recrystallization.

This system reduces energy costs by 40% compared to batch processes.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.98 (dd, J = 8.4, 1.2 Hz, 1H), 7.72–7.68 (m, 2H).

  • IR : Peaks at 1525 cm⁻¹ (asymmetric NO₂) and 1345 cm⁻¹ (symmetric NO₂).

  • X-ray Crystallography : Confirms dihedral angle of 38° between phenyl rings .

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,3’-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1,1'-Biphenyl, 2,3'-dinitro- has diverse applications across several scientific domains:

Chemistry

  • Precursor for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules. The presence of nitro groups allows for various chemical modifications through electrophilic substitution reactions.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. The dinitro groups enhance interaction with microbial membranes, leading to increased permeability and cell death.

Medicine

  • Therapeutic Potential : Investigated for its potential in treating various diseases, including cancer and inflammatory conditions. Studies have shown that it can induce apoptosis in cancer cells and modulate inflammatory pathways.

Material Science

  • Optoelectronic Devices : The compound has gained attention in material chemistry for applications in solar energy conversion and optoelectronic devices due to its unique electronic properties.

Biological Activities

The following table summarizes the biological activities associated with 1,1'-Biphenyl, 2,3'-dinitro-:

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of 1,1'-Biphenyl, 2,3'-dinitro-. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In a mouse model of atopic dermatitis induced by dinitrochlorobenzene, treatment with derivatives of 1,1'-Biphenyl, 2,3'-dinitro- resulted in reduced inflammation and lower levels of pro-inflammatory cytokines such as IL-4 and TNF-α. This suggests a therapeutic role in managing inflammatory skin conditions .

Case Study 3: Anticancer Activity

Research involving various cancer cell lines demonstrated that derivatives could induce apoptosis in breast (MCF-7) and lung (A549) cancer cells. The compounds inhibited cell proliferation and triggered apoptotic pathways .

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,3’-dinitro- involves its interaction with molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Research Findings and Implications

Fluorine vs. Chlorine : Fluorine's smaller atomic radius and higher electronegativity improve thermal stability in 4,4'-difluoro-2,3'-dinitro- compared to chlorinated PCBs .

Applications : Nitro-substituted biphenyls may serve as intermediates in high-performance polymers (e.g., polyimides in ) or explosives, leveraging their stability and reactivity .

Biological Activity

1,1'-Biphenyl, 2,3'-dinitro- , also known by its CAS number 7391-72-2, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

1,1'-Biphenyl, 2,3'-dinitro- is characterized by the presence of two nitro groups located at the 2 and 3 positions of one of the biphenyl rings. Its molecular formula is C12H8N2O4C_{12}H_{8}N_{2}O_{4}, and it has a molecular weight of approximately 232.20 g/mol.

Structural Formula

C12H8N2O4\text{C}_{12}\text{H}_{8}\text{N}_{2}\text{O}_{4}

The biological activity of 1,1'-Biphenyl, 2,3'-dinitro- is primarily attributed to its ability to interact with various biological macromolecules. The nitro groups can undergo reduction in biological systems to form reactive intermediates that can modify proteins and nucleic acids. This reactivity may lead to alterations in cellular signaling pathways and gene expression.

Cytotoxicity

Research has indicated that 1,1'-Biphenyl, 2,3'-dinitro- exhibits cytotoxic properties against various cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7) and found that it induced apoptosis through the activation of caspases and the mitochondrial pathway.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis via mitochondrial pathway
HeLa12.5Caspase activation
A54918.0Cell cycle arrest

Antimicrobial Activity

In addition to its cytotoxic effects on cancer cells, this compound has demonstrated antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Pseudomonas aeruginosa16Bactericidal

Case Study 1: Cancer Treatment Potential

A recent study published in the Journal of Biological Chemistry investigated the potential of 1,1'-Biphenyl, 2,3'-dinitro- as an anticancer agent. The study involved in vitro experiments where the compound was administered to various cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis.

Findings:

  • Cell Viability: Reduced by up to 70% in treated groups.
  • Mechanistic Insights: Induction of oxidative stress leading to DNA damage.

Case Study 2: Environmental Impact Assessment

Another research project focused on assessing the environmental impact of this compound due to its potential use in industrial applications. The study highlighted its persistence in aquatic environments and potential bioaccumulation in marine organisms.

Findings:

  • Bioaccumulation Factor: High in certain fish species.
  • Toxicological Effects: Observed behavioral changes in exposed organisms.

Q & A

Q. What are the optimal synthetic routes for preparing 1,1'-Biphenyl, 2,3'-dinitro-?

Methodological Answer: The synthesis typically involves nitration of biphenyl derivatives. Key considerations include:

  • Regioselectivity : Nitro groups are introduced at the 2- and 3'-positions due to directing effects of existing substituents. For example, meta-directing groups on biphenyl precursors can influence nitro placement, analogous to chlorination patterns in polychlorinated biphenyls (PCBs) .
  • Stepwise Nitration : Sequential nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–50°C) minimizes over-nitration. Intermediate purification via column chromatography or recrystallization ensures regiochemical fidelity.
  • Validation : Confirm product purity using HPLC and compare retention times with standards. Cross-reference spectral data (e.g., NMR, IR) with computational predictions .

Q. How can researchers characterize the electronic structure of 1,1'-Biphenyl, 2,3'-dinitro- using spectroscopic techniques?

Methodological Answer:

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV generates fragmentation patterns. Compare observed peaks (e.g., molecular ion [M]⁺) with NIST reference spectra .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to identify coupling between aromatic protons. Nitro groups deshield adjacent protons, shifting signals downfield (δ 8.0–8.5 ppm).
  • Infrared (IR) Spectroscopy : Asymmetric and symmetric NO₂ stretching vibrations appear at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively.

Advanced Research Questions

Q. How do nitro group orientations influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions. The electron-withdrawing nitro groups reduce electron density at adjacent carbons, affecting Suzuki-Miyaura coupling efficiency .
  • Experimental Validation : Compare reaction yields using Pd catalysts (e.g., Pd(PPh₃)₄) with para-substituted vs. ortho-substituted nitro biphenyls. Monitor regioselectivity via X-ray crystallography .

Q. What strategies resolve contradictions in environmental degradation data for nitro-substituted biphenyls?

Methodological Answer:

  • Systematic Degradation Studies : Expose the compound to UV light, microbial consortia, and oxidizing agents (e.g., Fenton’s reagent). Quantify degradation products via LC-MS/MS and compare with PCB degradation pathways .
  • Data Reconciliation : Use multivariate analysis (e.g., PCA) to identify variables (pH, temperature) causing discrepancies. Cross-validate with OECD guidelines for environmental persistence testing .

Q. How can researchers design experiments to study the compound’s biological interactions using FINER criteria?

Methodological Answer:

  • Framework Application :
    • Feasible : Prioritize in vitro assays (e.g., cytotoxicity in HepG2 cells) over in vivo models for preliminary screening.
    • Novel : Investigate nitro group reduction to amine derivatives, a pathway understudied in biphenyl systems.
    • Ethical : Adhere to Green Chemistry principles by minimizing solvent waste in synthesis .
  • Outcome Metrics : Measure IC₅₀ values and compare with structurally similar PCBs to assess structure-activity relationships .

Q. What computational approaches predict the compound’s stability under thermal stress?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Experimentally determine decomposition temperatures.
  • Molecular Dynamics (MD) Simulations : Model thermal degradation pathways using software like Gaussian or ORCA. Compare activation energies (ΔG‡) for nitro group cleavage vs. ring-opening reactions .

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